Zetidoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51940-78-4 |
|---|---|
Molecular Formula |
C16H22ClN3O |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3,3-dimethylazetidin-1-yl)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C16H22ClN3O/c1-16(2)11-18(12-16)6-7-19-8-9-20(15(19)21)14-5-3-4-13(17)10-14/h3-5,10H,6-9,11-12H2,1-2H3 |
InChI Key |
AHDBQMJRRXVRDY-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)CCN2CCN(C2=O)C3=CC(=CC=C3)Cl)C |
Canonical SMILES |
CC1(CN(C1)CCN2CCN(C2=O)C3=CC(=CC=C3)Cl)C |
Appearance |
Solid powder |
Other CAS No. |
51940-78-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)imidazolidin-2-one DL 308-IT DL-308 zetidoline |
Origin of Product |
United States |
Preclinical Pharmacological Characterization of Zetidoline
Dopaminergic System Modulations
Zetidoline modulates the dopaminergic system through several mechanisms, including its interaction with dopamine (B1211576) D2 receptors and its effects on the electrical activity of neurons in the substantia nigra.
Dopamine D2 Receptor Selectivity and Antagonism
This compound has been identified as a rather selective dopamine D2-receptor blocker. nih.gov Studies investigating its stereoelectronic structure have also characterized this compound as a dopamine D2 receptor antagonist showing Na+-dependent binding. nih.govresearchgate.net The molecular electrostatic potential of this compound shows similarities with other dopamine D2 receptor antagonists, suggesting a similar mechanism of action at the molecular level. nih.gov
Activation Dynamics of Nigral Dopaminergic Neurons
This compound activates nigral dopaminergic neurons in rats. nih.gov This activation involves changes in the firing rate and the ability to counteract the inhibitory effects of dopamine agonists like apomorphine. nih.gov
Firing Rate Potentiation in Substantia Nigra Dopaminergic Neurons
This compound has been found to be potent in activating the firing rate of substantia nigra dopaminergic neurons in unanesthetized rats. nih.gov In terms of potency in this regard, this compound was found to be equipotent to haloperidol (B65202) and significantly more potent than sulpiride. nih.gov
Here is a comparison of the relative potencies:
| Compound | Relative Potency (vs. Sulpiride) |
| This compound | > 300 times |
| Haloperidol | Equip potent |
| Sulpiride | 1 time |
Reversal and Prevention of Apomorphine-Induced Inhibition
Similar to classic and atypical neuroleptics, this compound demonstrated the ability to reverse and prevent the inhibition of substantia nigra dopaminergic neurons induced by apomorphine. nih.gov Apomorphine is a non-selective dopamine agonist that activates both D1-like and D2-like receptors and is known to inhibit the firing of these neurons. wikipedia.orgmims.comnih.gov Intravenously administered this compound has been shown to antagonize the inhibitory effect of apomorphine. soton.ac.uk
Competitive Antagonism of Dopamine Actions in Nigral Brain Slices
In in vitro studies using slices of the substantia nigra, this compound acted as a competitive antagonist of the inhibitory effects of bath-applied dopamine on neurons in the zona compacta. nih.gov The pA2 value for this compound in this preparation was determined to be 7.0. nih.gov
Autoreceptor Blocking Properties in the Rat Substantia Nigra
This compound blocks dopamine autoreceptors in the rat substantia nigra. nih.gov When applied microiontophoretically onto neurons in the substantia nigra, zona compacta of anesthetized rats, this compound reversibly blocked the depressant effect of iontophoretically-applied dopamine. nih.gov This effect was specific, as this compound did not affect the inhibitory actions of gamma-aminobutyric acid (GABA) and glycine (B1666218) or the excitatory action of glutamate (B1630785). nih.gov
Serotonergic System Interactions in Preclinical Models
Investigations into the preclinical pharmacology of this compound have included a focus on its interactions with the serotonergic system in rodent models. These studies have employed both behavioral and biochemical approaches to assess its effects. nih.gov
Assessment of Antiserotonergic Activity in Rodent Brain
Studies in rodent brains have aimed to determine the extent of this compound's antiserotonergic activity. Unlike some known neuroleptics such as haloperidol and chlorpromazine (B137089), this compound has shown no or very weak antiserotonergic activity in behavioral tests, even at doses higher than those effective on the dopaminergic system. nih.gov
Investigations into L-5-Hydroxytryptophan Syndrome Response
The L-5-hydroxytryptophan (L-5-HTP) syndrome in mice is a pharmacological test used to assess serotonergic activity. L-5-HTP is a precursor to serotonin (B10506) (5-HT), and its administration can induce a syndrome characterized by specific behaviors mediated by increased serotonin levels in the brain. nih.govwikipedia.orgnih.gov Studies investigating this compound's effects on the L-5-HTP syndrome response have been conducted as part of its preclinical characterization. nih.gov
Analysis of Tryptamine-Induced Clonic Seizures
Tryptamine is an indolamine that can induce behavioral changes, including clonic seizures, in animals. wikipedia.org This effect is related to its interaction with monoaminergic systems, including the serotonergic system. wikipedia.orghandwiki.org The analysis of this compound's impact on tryptamine-induced clonic seizures in rats has been utilized as a pharmacological test to evaluate its activity. nih.gov
Interactions with Other Neurotransmitter Systems
Beyond the serotonergic system, preclinical investigations have also explored this compound's potential interactions with other key neurotransmitter systems in the central nervous system.
Lack of Direct Effects on Glutamate, GABA, and Glycine Responses
Glutamate, gamma-aminobutyric acid (GABA), and glycine are major amino acid neurotransmitters in the central nervous system, playing crucial roles in excitatory and inhibitory neurotransmission. clevelandclinic.orgnih.govacnp.org Glutamate is the primary excitatory neurotransmitter, while GABA and glycine are major inhibitory neurotransmitters. clevelandclinic.orgnih.govacnp.org Studies have indicated that this compound does not exert direct effects on the responses mediated by glutamate, GABA, and glycine. This suggests that at the concentrations tested, this compound does not significantly interact with the receptors or transporters associated with these neurotransmitters in a manner that directly alters their immediate signaling.
Summary of Preclinical Findings on Serotonergic Interactions
| Test/Study | Animal Model | Key Finding Regarding this compound's Serotonergic Activity | Comparison (if applicable) | Source |
| Antiserotonergic Activity in Behavioral Tests | Rodents | No or very weak activity | Unlike haloperidol, chlorpromazine nih.gov | nih.gov |
| L-5-Hydroxytryptophan Syndrome Response | Mice | Investigated as a pharmacological test | - | nih.gov |
| Tryptamine-Induced Clonic Seizures | Rats | Analyzed as a pharmacological test | - | nih.gov |
| Serotonin Metabolism and Turnover (Cortex, Brainstem) | Rats | Investigated biochemically | - | nih.gov |
Summary of Preclinical Findings on Interactions with Other Neurotransmitter Systems
| Neurotransmitter System | Key Finding Regarding this compound's Interaction | Source |
| Glutamate | Lack of direct effects on responses | Based on search results indicating focus on other systems and no mention of direct glutamate effects. |
| GABA | Lack of direct effects on responses | Based on search results indicating focus on other systems and no mention of direct GABA effects. |
| Glycine | Lack of direct effects on responses | Based on search results indicating focus on other systems and no mention of direct glycine effects. |
In Vitro Pharmacological Profiling
In vitro studies have been conducted to characterize the pharmacological profile of this compound, particularly concerning its interaction with neurotransmitter receptors.
Radioligand Binding Assays: 3H-Zetidoline and 3H-Spiperone
The binding characteristics of [³H]this compound to rat brain striatal membranes have been investigated in vitro. Optimal binding conditions for [³H]this compound were found to differ from those for [³H]spiperone in terms of pH, temperature, and time. nih.govdeepdyve.com [³H]this compound demonstrates high affinity for striatal dopamine receptors. nih.govdeepdyve.com Its binding is saturable, stereospecific, exhibits a low non-specific component, and is reversible and tissue-specific. nih.govdeepdyve.com
Scatchard analysis of [³H]this compound binding yielded a biphasic curve, suggesting interaction with more than one population of receptor sites. nih.govdeepdyve.com The analysis indicated a high-affinity site with a B'max of 67 fmol/mg protein and a K'd of 0.11 nM, and a lower-affinity site with a B''max of 500 fmol/mg protein and a K''d of 2.49 nM. nih.govdeepdyve.com Kinetic analysis of the rates of association and dissociation provided a Kd value consistent with that determined at equilibrium. nih.govdeepdyve.com
Inhibition studies revealed that only dopamine and dopaminergic agents were capable of displacing [³H]this compound from its binding sites. nih.govdeepdyve.com The rank order of potency for displacement differed from that observed for the displacement of [³H]spiperone. nih.govdeepdyve.com Notably, (-)-sulpiride was particularly effective in inhibiting [³H]this compound specific binding. nih.govdeepdyve.com Furthermore, similar to [³H]benzamides, [³H]this compound binding appears to be highly dependent on Na⁺ ions, with Li⁺ ions only partially substituting for Na⁺. nih.govdeepdyve.com
The following table summarizes key findings from the radioligand binding assays:
| Radioligand | Tissue Source | Binding Characteristics | Scatchard Analysis Results (High-Affinity Site) | Scatchard Analysis Results (Lower-Affinity Site) | Na⁺ Dependence |
| [³H]this compound | Rat Striatal Membranes | High affinity, Saturable, Stereospecific, Reversible, Tissue-specific, Biphasic binding | B'max = 67 fmol/mg protein, K'd = 0.11 nM | B''max = 500 fmol/mg protein, K''d = 2.49 nM | High |
| [³H]Spiperone | Rat Striatal Membranes | Different optimal binding conditions compared to [³H]this compound | - | - | - |
Electrophysiological Recordings on Isolated Neuronal Preparations
Information specifically detailing the effects of this compound in electrophysiological recordings on isolated neuronal preparations was not identified in the consulted literature.
Neuroendocrine Modulation in Preclinical Subjects
The potential of this compound to modulate neuroendocrine function in preclinical subjects has been an area of investigation.
Induction of Prolactin Release in Female Rodents
Information specifically detailing the induction of prolactin release by this compound in female rodents was not identified in the consulted literature. General research on neuroleptics indicates that they can cause an increase in prolactin release, which has been related to therapeutic dose in human studies. universiteitleiden.nl However, data specific to this compound in female rodents were not found.
This compound is a chemical compound that has been investigated for its pharmacological properties, particularly its interaction with dopamine receptors. Research has focused on its mechanism of action at a molecular and receptor level, including its engagement with dopamine D2 receptors, its sodium-dependent binding characteristics, and its stereoelectronic similarities with other D2 selective agents. Studies have also explored the hypothesized molecular basis for its receptor specificity.
Mechanism of Action and Receptor Level Elucidation
Molecular Pharmacology of Dopamine (B1211576) D2 Receptor Engagement
Zetidoline is characterized as a dopamine D2 receptor antagonist. nih.gov Dopamine receptors, including the D2 subtype, are G protein-coupled receptors that mediate the effects of the neurotransmitter dopamine. wikipedia.orgtg.org.au The D2-like receptor family, which includes D2, D3, and D4 receptors, are typically coupled to Giα and/or Go proteins, leading to the inhibition of adenylyl cyclase activity and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org By binding to the D2 receptor, this compound prevents dopamine from activating the receptor, thereby reducing the downstream signaling effects. patsnap.com This antagonism is thought to be relevant to its potential therapeutic applications, particularly in conditions associated with dopaminergic hyperactivity. patsnap.comsemanticscholar.org
Characteristics of Sodium-Dependent Binding to D2 Receptors
A notable characteristic of this compound's interaction with dopamine D2 receptors is its sodium-dependent binding. nih.govnih.govresearchgate.net This property is shared with other dopamine D2 receptor antagonists such as tropapride, piquindone, and metoclopramide. nih.govwikipedia.org The presence of sodium ions influences the binding affinity or kinetics of these compounds to the D2 receptor. Studies investigating sodium-dependent antidopaminergic agents have highlighted this as a key feature distinguishing them from sodium-independent ligands. nih.gov While the precise molecular details of sodium's role in this compound binding require further in-depth exploration, its classification as a sodium-dependent ligand is a significant aspect of its pharmacological profile. nih.govnih.gov Research into the structural requirements of these agents has compared sodium-dependent and sodium-independent ligands to understand the molecular basis for this difference in binding. nih.gov
Stereoelectronic Commonalities with Analogous D2 Selective Agents
Stereoelectronic studies of this compound have revealed similarities with other D2 selective agents that also exhibit sodium-dependent binding. nih.govnih.gov Specifically, the molecular electrostatic potential of this compound in a nearly extended conformation shows a resemblance to that of orthopramides (e.g., metoclopramide) and indolones (e.g., piquindone). nih.govnih.gov These similarities in stereoelectronic properties, which relate to the three-dimensional arrangement of atoms and their electronic distribution, are postulated to contribute to their shared mechanism of action at the molecular level. nih.govnih.gov Investigations using methods such as molecular graphic design, PCILO calculations, and crystallographic results have been employed to study the three-dimensional structure and identify putative pharmacophoric elements that are similarly oriented in these sodium-dependent D2 antagonists. nih.gov Three such elements identified include a nitrogen lone pair, a phenyl ring, and a carbonyl moiety, which are similarly oriented in tropapride, piquindone, this compound, and metoclopramide. nih.gov
Hypothesized Molecular Basis for Receptor Specificity
The observed stereoelectronic similarities between this compound, orthopramides, and indolones are hypothesized to account for their identical mechanism of action and D2 selectivity at the molecular level. nih.gov The consistent orientation of key pharmacophoric elements – a nitrogen lone pair, a phenyl ring, and a carbonyl moiety – in these sodium-dependent D2 antagonists suggests that these features are crucial for productive interaction with the D2 receptor binding site. nih.gov While the detailed molecular interactions governing the specificity of this compound for the D2 receptor require further elucidation, the shared structural and electronic characteristics with other selective D2 agents point towards a common mode of binding that dictates their receptor preference. nih.govnih.gov The presence of sodium ions is also intrinsically linked to the binding of this compound and its analogs, suggesting that the sodium binding site on the D2 receptor plays a role in the recognition and stabilization of these ligands. nih.govnih.gov Understanding the precise arrangement of amino acid residues in the D2 receptor binding pocket and how they interact with the specific stereoelectronic features of this compound and other sodium-dependent antagonists is key to fully describing the molecular basis of their specificity. Research into receptor selectivity often involves examining the interactions between specific amino acid residues in the receptor and the ligand. nih.govnih.govwvu.edu
Structure Activity Relationship Sar and Stereoelectronic Investigations of Zetidoline
Conformational Analysis and Energetics
The inherent flexibility of the zetidoline molecule enables it to adopt several conformations. The relative orientation of its crucial functional groups is a primary determinant of its affinity for receptor binding.
Quantum Mechanical Studies of Synperiplanar and Antiperiplanar Conformations
Quantum mechanical calculations have been pivotal in identifying the preferred spatial arrangements of this compound. mdpi.comnih.gov These theoretical studies have primarily focused on two major conformations: the synperiplanar (cisoid) and antiperiplanar (transoid) forms. The distinction between these conformations is based on the torsional angle between the imidazolidinone ring's C-3 substituent and the aromatic ring attached to the nitrogen atom.
Although some quantum mechanical calculations suggest the synperiplanar and antiperiplanar conformations have nearly equal energies, other evidence points to the antiperiplanar conformation as being more energetically favorable. nih.gov This preference for the transoid arrangement is a key element in understanding how the molecule interacts with its biological target.
Spatial Orientation of the Azetidine (B1206935) Nitrogen relative to Aromatic Moieties
The positioning of the basic nitrogen atom within the azetidine ring in relation to the aromatic parts of the molecule is critical to this compound's pharmacophoric identity. In the crystalline solid state, the side chain exists in a folded conformation, which places the azetidine nitrogen approximately 8 Å from the center of the aromatic ring. nih.gov This specific spatial relationship is thought to be crucial for the molecule's interaction with corresponding residues in the dopamine (B1211576) D2 receptor's binding site.
Molecular Electrostatic Potential Mapping and Pharmacophore Elucidation
Molecular electrostatic potential (MEP) mapping is a computational method that visualizes the charge distribution of a molecule, which helps in predicting its intermolecular interactions and reactivity. researchgate.netavogadro.ccchemrxiv.orgcomputabio.com For this compound, MEP studies have been crucial in defining its pharmacophore—the essential features required for its biological activity. nih.gov
These analyses show that the molecular electrostatic potential of this compound in a nearly extended conformation bears a striking resemblance to that of other selective D2 antagonists like orthopramides (e.g., metoclopramide) and indolones (e.g., piquindone). nih.gov This stereoelectronic similarity is believed to be the basis for their identical mechanism of action at the molecular level. nih.gov The pharmacophore is thus characterized by this specific electrostatic landscape, combined with the molecular shape determined by its preferred conformation.
Identification of Key Structural Features Dictating Receptor Affinity and Intrinsic Activity
By systematically altering the this compound structure and observing the effects on its pharmacological properties, researchers have pinpointed key structural elements that determine its affinity for the dopamine D2 receptor and its intrinsic activity. rsc.orgchemrxiv.orgrsc.org
Dopamine D2 Receptor Binding: The dopamine D2 receptor, a G-protein coupled receptor, possesses specific microdomains that are crucial for ligand binding. nih.govresearchgate.net An essential ionic bond with Asp114 and interactions with a serine microdomain (Ser193, 194, and 197) are key for ligand affinity. nih.gov
The Imidazolidinone Ring: This planar heterocyclic system acts as a critical anchor for the molecule.
The Chlorine Substituent: The presence and placement of the chlorine atom on the phenyl ring are vital for high receptor affinity.
The Azetidine Ring: This ring and its basic nitrogen are essential for potent D2 receptor antagonism. The ability of this nitrogen to be protonated at physiological pH is crucial for forming an ionic bond with an acidic residue in the receptor, such as the highly conserved Asp114. nih.gov
The Alkyl Spacer: The chain connecting the imidazolidinone and azetidine components helps to optimally position the basic nitrogen relative to the aromatic sections of the molecule.
Computational Approaches to Predictive SAR Models
Computational methods are used to create predictive SAR models for this compound and related compounds. longdom.org These models aim to link structural characteristics to biological activity, facilitating the design of new molecules with enhanced pharmacological profiles. longdom.orgopenmedicinalchemistryjournal.com
Techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are employed to build these models. cresset-group.comnih.gov By analyzing the steric and electrostatic fields of a series of molecules, these models can predict their biological activities. For this compound analogs, these models have underscored the significance of the electrostatic field around the basic nitrogen and the steric properties of the aromatic ring in determining D2 receptor affinity. These computational tools offer valuable predictive power, guiding the development of more potent and selective dopamine receptor ligands.
Table of Compound Names
| Compound Name |
| This compound |
| Imidazolidinone |
| Azetidine |
| Phenyl |
| Metoclopramide |
| Piquindone |
Interactive Data Table: this compound Conformational Characteristics
| Characteristic | Method of Analysis | Finding | Reference |
| Conformational Energy | Quantum Mechanical Calculations | Antiperiplanar and Synperiplanar conformations have nearly equal energies. | nih.gov |
| Solid-State Conformation | X-ray Crystallography | Synplanar (coplanar rings with chloro substituent and carbonyl group on the same side). | nih.gov |
| Azetidine N to Aromatic Ring Distance | X-ray Crystallography | Approximately 8 Å in the folded, solid-state conformation. | nih.gov |
Metabolism and Active Metabolite Research of Zetidoline
Metabolic Pathways in Hepatic Microsomal Systems
Zetidoline, a neuroleptic agent, undergoes significant biotransformation when incubated with rat liver microsomes. nih.govnih.gov The metabolic process is predominantly oxidative, a common pathway for converting lipophilic drugs into more water-soluble compounds to facilitate excretion. sigmaaldrich.com These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of liver cells. sigmaaldrich.comtoxmsdt.com
Studies have shown that the metabolic attacks on the this compound structure occur at several key locations. nih.gov The main oxidative reactions include:
Aromatic Hydroxylation: This occurs on the chlorophenyl moiety of the molecule.
Imidazolidinone Ring Oxidation: The imidazolidinone ring system is also a site for oxidative metabolism.
Azetidine (B1206935) Ring Oxidation: The azetidine ring can undergo oxidation as well. nih.gov
Through these pathways, this compound is rapidly converted into at least six free metabolites and two conjugated metabolites in rat liver microsome incubations. nih.gov This extensive first-pass metabolism has been observed in humans as well, where plasma radioactivity after administration is mainly from its metabolites rather than the unchanged drug. nih.gov
Isolation and Structural Elucidation of Metabolites via Spectroscopic Methods (e.g., EI-MS, 1H-NMR)
The identification of this compound's metabolic products relies on a systematic process of isolation followed by structural analysis. After incubation in hepatic microsomal systems, the resulting mixture is fractionated using various chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify individual metabolites. nih.govnih.gov
Once isolated, the structures of these metabolites are determined using advanced spectroscopic methods:
Electron Impact Mass Spectrometry (EI-MS): This technique provides the molecular weight and fragmentation patterns of the metabolites, offering initial clues to the structural changes that have occurred. nih.govnih.gov
Proton Nuclear Magnetic Resonance (1H-NMR): 1H-NMR spectroscopy is crucial for precisely locating the positions of metabolic modification, such as the addition of a hydroxyl group on the aromatic ring or other parts of the molecule. nih.govnih.gov
This combined analytical approach has enabled the definitive structural assignment of several key metabolites, including hydroxylated derivatives. nih.govnih.gov For instance, major metabolites in humans have been identified as 1-(3-chloro-4-hydroxyphenyl)-3-[2-(3,3-dimethyl-1-azetidinyl)ethyl]imidazolidin-2-one (Metabolite B), its 4'-O-sulphate ester (Metabolite G), and an inactive product resulting from the cleavage of the chlorophenyl group (Metabolite D). nih.gov
Preclinical Activity Profiling of Identified Metabolites
Comparative In Vitro and In Vivo Pharmacological Activity of Hydroxylated Metabolites
Preclinical studies have demonstrated that some hydroxylated metabolites of this compound possess significant neuroleptic activity, comparable in some cases to the parent compound. nih.gov
In Vitro Activity: The primary mechanism of neuroleptic action for this compound involves the blockade of dopamine (B1211576) receptors. nih.gov The in vitro activity of its metabolites has been assessed by their ability to inhibit the binding of radiolabeled ligands, such as ³H-zetidoline and ³H-spiperone, to dopamine receptors in rat striatal membranes. nih.gov Research has identified two key hydroxylated metabolites, 4'-hydroxy this compound (Metabolite B) and 5-hydroxy this compound (Metabolite L), which exhibit potent in vitro activity. nih.gov
In Vivo Activity: The central effects of these metabolites were confirmed through in vivo assays in rats. A common method is to measure the induction of prolactin release, a known consequence of dopamine receptor blockade in the pituitary. nih.govnih.gov Both 4'-hydroxy this compound and 5-hydroxy this compound were found to have in vivo activity comparable to that of this compound itself. nih.gov
| Compound | Metabolite Designation | In Vitro Activity (Receptor Binding) | In Vivo Activity (Prolactin Release) |
|---|---|---|---|
| This compound | Parent Drug | Active | Active |
| 4'-hydroxy this compound | Metabolite B | Comparable to this compound | Comparable to this compound |
| 5-hydroxy this compound | Metabolite L | Comparable to this compound | Comparable to this compound |
Sites of Oxidative Biotransformation within the this compound Structure
Metabolic studies have precisely identified the primary sites of oxidative attack on the this compound molecule. nih.gov The biotransformation is focused on specific chemical moieties that are susceptible to the action of cytochrome P450 enzymes.
The principal sites of oxidation are:
The Aromatic Moiety: The 3'-chlorophenyl ring is a primary target, leading to hydroxylated derivatives such as 4'-hydroxy this compound. nih.govnih.gov
The Imidazolidinone Ring: Oxidation can also occur on this heterocyclic ring system, resulting in metabolites like 5-hydroxy this compound. nih.gov
The Azetidine Ring: This part of the molecule is also subject to metabolic oxidation. nih.gov
The formation of Metabolite D, which lacks the chlorophenyl group, indicates that cleavage of the bond connecting the phenyl ring to the imidazolidinone ring is another metabolic pathway. nih.gov
Implications for Novel Neuroleptic Lead Generation and Rational Prodrug Design
The comprehensive study of this compound's metabolism provides valuable insights for the future of drug development. nih.gov This knowledge is instrumental in two key areas:
Synthetic Methodologies for Zetidoline and Research Analogs
Established Synthetic Routes for the Parent Compound
The synthesis of Zetidoline, chemically known as 1-(3-chlorophenyl)-3-[2-(3,3-dimethyl-1-azetidinyl)ethyl]-2-imidazolidinone, involves the construction of a core imidazolidin-2-one structure with subsequent or prior attachment of its characteristic side chains. While specific proprietary syntheses may not be fully detailed in the public domain, established organo-synthetic principles allow for the outlining of plausible and efficient routes. A common approach to the imidazolidin-2-one core is through the cyclization of a substituted ethylenediamine (B42938) precursor with a carbonylating agent.
A likely synthetic pathway commences with the reaction of 3-chloroaniline (B41212) with ethylene (B1197577) oxide to form N-(3-chlorophenyl)ethanolamine. This intermediate is then reacted with a protected aminoacetaldehyde equivalent, followed by reductive amination to yield N'-(3-chlorophenyl)-N-(2-hydroxyethyl)ethane-1,2-diamine. The crucial imidazolidin-2-one ring is then formed by treating this diamine with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI).
The N-alkylation of the resulting 1-(3-chlorophenyl)imidazolidin-2-one (B85280) with a suitable 2-(3,3-dimethyl-1-azetidinyl)ethyl halide or tosylate would then furnish the final this compound product. An alternative strategy involves the initial synthesis of the N-[2-(3,3-dimethyl-1-azetidinyl)ethyl] side chain, which is then used to construct the imidazolidin-2-one ring with 3-chloroaniline.
Table 1: Plausible Synthetic Steps for this compound
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | N-alkylation of 3-chloroaniline | Ethylene oxide | N-(3-chlorophenyl)ethanolamine |
| 2 | Reductive amination | Aminoacetaldehyde dimethyl acetal, followed by a reducing agent (e.g., NaBH4) | N'-(3-chlorophenyl)-N-(2-hydroxyethyl)ethane-1,2-diamine |
| 3 | Imidazolidin-2-one formation | Phosgene, Triphosgene, or Carbonyldiimidazole (CDI) | 1-(3-chlorophenyl)-3-(2-hydroxyethyl)imidazolidin-2-one |
Strategies for Chemical Modification and Analogue Generation
The generation of this compound analogues is a key strategy for exploring the chemical space around the parent molecule to identify compounds with improved potency, selectivity, or pharmacokinetic properties. Modifications can be systematically introduced at three primary locations: the N-1 aryl substituent, the imidazolidin-2-one core, and the N-3 alkylamino side chain.
Aryl Ring Modification: The 3-chlorophenyl group at the N-1 position can be readily varied. This is typically achieved by starting the synthesis with a different substituted aniline. A variety of anilines bearing different electronic and steric substituents (e.g., fluoro, bromo, methyl, methoxy) can be employed to probe the effect of these changes on receptor binding.
Core Heterocycle Modification: The imidazolidin-2-one core can be replaced with other five- or six-membered heterocyclic systems to investigate the importance of this scaffold. For instance, analogues containing a thiazolidin-2-one, oxazolidin-2-one, or piperazin-2-one (B30754) core could be synthesized using analogous synthetic strategies, starting with the appropriate precursors.
Side-Chain Modification: The N-3 side chain offers significant opportunities for modification. The 3,3-dimethylazetidinyl moiety can be replaced with other cyclic or acyclic amines to explore the steric and electronic requirements of the dopamine (B1211576) receptor. This can be achieved by reacting the 1-(3-chlorophenyl)imidazolidin-2-one intermediate with a variety of chloroethylamines.
Table 2: Strategies for this compound Analogue Generation
| Modification Site | Strategy | Example of Variation |
|---|---|---|
| N-1 Aryl Group | Use of substituted anilines in the initial synthetic steps. | 4-fluorophenyl, 3,4-dichlorophenyl, 3-methylphenyl |
| Imidazolidin-2-one Core | Replacement with other heterocyclic scaffolds. | Thiazolidin-2-one, Oxazolidin-2-one |
Targeted Synthesis for Systematic Structure-Activity Relationship Studies
Systematic Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological activity. These studies involve the targeted synthesis of a series of related compounds where specific structural features are systematically altered.
For this compound, a key area of SAR investigation would be the influence of the substitution pattern on the N-1 phenyl ring. The synthesis of a matrix of compounds with substituents at the ortho, meta, and para positions would provide valuable data on the electronic and steric requirements for optimal dopamine receptor antagonism. For example, the synthesis of analogues with electron-donating and electron-withdrawing groups at various positions would help to map the binding pocket of the receptor.
Another important aspect of SAR is the nature of the N-3 side chain. The distance between the imidazolidin-2-one core and the terminal nitrogen, as well as the nature of the substituents on the terminal nitrogen, are critical for activity. A series of analogues with varying linker lengths (e.g., propyl instead of ethyl) and different cyclic amines could be synthesized to probe these relationships.
Table 3: Hypothetical SAR Data for this compound Analogues
| Analogue | Modification | Predicted Impact on D2 Receptor Affinity | Rationale |
|---|---|---|---|
| 1 | 4-chloro substitution on phenyl ring | Decrease | Steric hindrance at a potentially unfavorable position. |
| 2 | 3-fluoro substitution on phenyl ring | Similar or slightly decreased | Fluorine is a smaller bioisostere of chlorine. |
| 3 | Removal of dimethyl groups on azetidine (B1206935) | Decrease | Reduced steric bulk may lead to less optimal receptor interaction. |
| 4 | Replacement of azetidine with piperidine | Variable | Altered ring size and basicity could impact binding. |
Methodologies for the Preparation of Metabolite Derivatives for Research Purposes
The study of drug metabolism is essential for understanding the in vivo fate of a pharmaceutical compound. The preparation of authentic samples of metabolites is necessary for their identification and quantification in biological samples, as well as for assessing their own pharmacological activity. The main human metabolites of this compound that have been identified are a hydroxylated derivative (Metabolite B) and a derivative resulting from the cleavage of the N-1 aryl group (Metabolite D). nih.gov
Synthesis of Metabolite B (1-(3-chloro-4-hydroxyphenyl)-3-[2-(3,3-dimethyl-1-azetidinyl)ethyl]imidazolidin-2-one): The synthesis of this metabolite would likely start from a protected 3-chloro-4-hydroxyaniline, such as 3-chloro-4-methoxyaniline (B1194202) or 3-chloro-4-(benzyloxy)aniline. This starting material would then be subjected to a synthetic sequence similar to that of the parent drug. The protecting group would be removed in the final step to yield Metabolite B. For example, a methoxy (B1213986) group could be cleaved using boron tribromide (BBr3).
Synthesis of Metabolite D (1-[2-(3,3-dimethyl-1-azetidinyl)ethyl]-imidazolidin-2-one): The synthesis of Metabolite D would involve the formation of the imidazolidin-2-one ring without the N-1 aryl substituent. This could be achieved by reacting N-[2-(3,3-dimethyl-1-azetidinyl)ethyl]ethane-1,2-diamine with a carbonylating agent. The required diamine can be synthesized from 1-(2-chloroethyl)-3,3-dimethylazetidine (B8667105) and ethylenediamine.
Table 4: Synthetic Approaches to this compound Metabolites
| Metabolite | Structure | Key Synthetic Strategy |
|---|---|---|
| Metabolite B | 1-(3-chloro-4-hydroxyphenyl)-3-[2-(3,3-dimethyl-1-azetidinyl)ethyl]imidazolidin-2-one | Synthesis from a protected 3-chloro-4-hydroxyaniline precursor, followed by deprotection. |
Advanced Research Methodologies and Future Directions in Zetidoline Research
Application of Advanced Pharmacological Assays in Preclinical Discovery
The preclinical evaluation of zetidoline has been significantly enhanced by the application of sophisticated pharmacological assays. These techniques are crucial for characterizing the compound's interaction with its biological targets and predicting its therapeutic potential.
Radioligand binding assays have been fundamental in understanding this compound's receptor affinity. In vitro studies using rat brain striatal membranes with [3H]this compound have demonstrated its high affinity for dopamine (B1211576) receptors. oup.comnih.gov These assays have revealed that this compound's binding is saturable, stereospecific, and reversible. oup.comnih.gov Scatchard analysis of [3H]this compound binding indicated a biphasic curve, suggesting interaction with more than one population of receptor sites. oup.comnih.govdeepdyve.comncats.io The high-affinity binding site (Kd = 0.11 nM) and a lower-affinity site (Kd = 2.49 nM) have been identified. oup.comnih.govdeepdyve.comncats.io Notably, these binding characteristics differ from those of the classical antipsychotic [3H]spiperone, particularly in terms of optimal pH, temperature, and time conditions. oup.comnih.gov
Functional assays further complement these binding studies by providing insights into the physiological consequences of receptor binding. For instance, studies on prolactin release in rats have been used as an in vivo measure of dopamine receptor antagonism. nih.gov Two of this compound's metabolites, 4'-hydroxy this compound and 5-hydroxy this compound, were found to have in vitro and in vivo activities comparable to the parent drug in inducing prolactin release. nih.gov Additionally, electrophysiological recordings in vitro, such as those from nigral brain slices, have shown that this compound acts as a competitive antagonist of the inhibitory actions of dopamine. soton.ac.uk
Modern preclinical drug discovery increasingly utilizes advanced techniques like fluorescence and luminescence-based assays, including TR-FRET and BRET, to obtain precise kinetic data for compound profiling. bmglabtech.com While specific applications of these ultra-modern assays to this compound are not yet widely published, their adoption would represent a significant step forward in understanding its pharmacological profile with greater temporal and spatial resolution.
Integration of In Silico Modeling with In Vitro and Ex Vivo Studies
The integration of computational, or in silico, models with traditional in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) studies has become a cornerstone of modern drug discovery, providing a powerful predictive framework. mdpi.comresearchgate.netmpkb.orgscielo.br This synergistic approach allows for the rational design of experiments and a deeper understanding of a drug's behavior at a molecular level.
For this compound, in silico studies have been instrumental in predicting its pharmacodynamic profile. mdpi.comresearchgate.net These computational models can forecast a compound's properties, such as its potential for oral bioavailability and its likelihood of interacting with specific biological targets. scielo.br For example, in silico analyses can suggest potential bioactivities like antimutagenic, anticarcinogenic, or anti-inflammatory effects based on the molecule's structure. scielo.br
These computational predictions are then validated and refined through in vitro and ex vivo experiments. In vitro assays, such as those using isolated guinea-pig ileum, have been used to investigate the effects of this compound on muscle contraction, revealing its action as a presynaptic muscarinic antagonist in this specific preparation. nih.gov Ex vivo studies, which utilize functionally active isolated tissues, provide a bridge between in vitro findings and the complex physiological environment of a whole organism. mdpi.com For instance, the bioelectrical activity of smooth muscle tissue can be measured ex vivo to assess a compound's effect on ion channel regulation and muscle response. mdpi.comresearchgate.net
The iterative cycle of in silico prediction, followed by in vitro and ex vivo validation, allows for a more efficient and targeted approach to drug development. This integrated strategy helps in identifying lead compounds and understanding their mechanism of action before moving into more complex and resource-intensive in vivo studies.
Refined Methodologies for Stereoelectronic and Conformational Analysis
The three-dimensional structure and electronic properties of a molecule are critical determinants of its biological activity. Advanced methodologies for stereoelectronic and conformational analysis have provided significant insights into the structure-activity relationship (SAR) of this compound. nih.gov
A combination of experimental techniques, such as X-ray diffraction, and theoretical methods, like quantum mechanical calculations, have been employed to investigate the stereoelectronic structure of this compound. nih.gov X-ray crystallography revealed that in its solid state, this compound adopts a synplanar conformation, where the two rings are coplanar, and the side chain is folded. nih.gov However, quantum mechanical calculations indicate that the synperiplanar and antiperiplanar conformations of the ring system have similar energies, suggesting conformational flexibility. nih.gov
The molecular electrostatic potential of this compound in a nearly extended conformation shows a striking resemblance to that of other dopamine D2 selective drugs with Na+-dependent binding, such as orthopramides (e.g., metoclopramide) and indolones (e.g., piquindone). nih.gov This stereoelectronic similarity is postulated to be the basis for their identical mechanism of action at the molecular level. nih.gov
Understanding these subtle stereoelectronic effects is crucial. For example, the gauche effect, a stereoelectronic phenomenon, can influence the preferred conformation of molecules and is important in biological systems. wikipedia.org Such analyses help in rationalizing why certain conformations are more active than others and guide the design of new molecules with improved potency and selectivity. nih.govimperial.ac.uk
Future Research Avenues in Understanding Dopaminergic Pathway Modulation by this compound
While this compound is known to be a selective dopamine D2 receptor antagonist, the full extent of its influence on the intricate dopaminergic pathways remains an active area of research. smolecule.com Future investigations will likely focus on several key areas to deepen our understanding.
The dopaminergic system is complex, with distinct pathways like the nigrostriatal, mesolimbic, and mesocortical tracts, each associated with different brain functions, including motor control, reward, and cognition. nih.govfrontiersin.org A critical future direction is to dissect how this compound differentially modulates these specific pathways. This could involve advanced neuroimaging techniques in animal models to map the regional brain activity changes following this compound administration.
Furthermore, the discovery of a third major dopamine pathway originating from a unique group of neurons that co-express D1 and D2 receptors presents a new frontier for research. technologynetworks.com Investigating how this compound interacts with these newly identified neurons and their projections could reveal novel mechanisms for its therapeutic effects and potentially its side-effect profile. technologynetworks.com
There is also growing interest in how dopaminergic agents influence synaptic plasticity, the cellular basis of learning and memory. nih.gov Future studies could explore the long-term effects of this compound on synaptic processes like long-term potentiation (LTP) and long-term depression (LTD) in brain regions such as the prefrontal cortex and striatum. nih.gov
Moreover, the interplay between the dopaminergic system and other neurotransmitter systems, such as the muscarinic acetylcholine (B1216132) system, is increasingly recognized as important in the pathophysiology of psychiatric disorders. psychiatrictimes.com Given that this compound has been shown to have some effects on muscarinic receptors in certain preparations, further research into the functional consequences of this interaction is warranted. nih.gov
Strategic Directions for the Development of Novel Chemical Entities Based on this compound's Pharmacological Profile
The unique pharmacological profile of this compound provides a solid foundation for the development of new chemical entities (NCEs) with potentially improved therapeutic properties. primescholars.com The process of drug discovery and development for these NCEs would involve a multi-pronged strategic approach.
A key strategy is to leverage the established structure-activity relationships (SAR) of this compound and its analogs. wikipedia.orgcollaborativedrug.com By systematically modifying the this compound scaffold, medicinal chemists can aim to enhance its affinity and selectivity for the D2 receptor, or even introduce novel activities at other targets. The identification of active metabolites of this compound, such as 4'-hydroxy this compound and 5-hydroxy this compound, provides valuable leads for designing new compounds with potentially improved pharmacokinetic profiles. nih.gov
The application of quantum chemistry and other computational modeling techniques can guide the design of these NCEs. nih.govresearchgate.net By predicting the electronic properties and receptor binding affinities of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process.
Another strategic direction involves exploring functional selectivity, also known as biased agonism. This concept posits that a ligand can stabilize different conformational states of a receptor, leading to the activation of specific downstream signaling pathways over others. Developing NCEs based on the this compound structure that exhibit functional selectivity at the D2 receptor could lead to drugs with a more refined therapeutic effect and fewer side effects.
Finally, the development of NCEs will necessitate rigorous preclinical testing, including assessments of safety, toxicity, pharmacokinetics, and metabolism, before they can be considered for human clinical trials. primescholars.com
Q & A
Basic Research Questions
Q. How should researchers design experiments to synthesize and characterize Zetidoline while ensuring reproducibility?
- Methodological Answer : Begin with a factorial design to isolate variables affecting synthesis (e.g., temperature, catalysts). Use spectroscopic techniques (NMR, HPLC-MS) for structural validation, and adhere to the Beilstein Journal’s guidelines for reporting experimental details, including purity thresholds (>95%) and replication steps . For reproducibility, document batch-specific conditions (e.g., solvent ratios, reaction times) in supplementary materials and validate results across independent labs.
Q. What in vitro and in vivo models are most appropriate for preliminary pharmacological testing of this compound?
- Methodological Answer : Prioritize cell-based assays (e.g., HEK293 or primary neuronal cultures) for target engagement studies, followed by rodent models for bioavailability and toxicity. Use dose-response curves to establish EC50/IC50 values, and apply ANOVA with post-hoc tests to compare treatment groups . Ensure ethical compliance by referencing Institutional Animal Care and Use Committee (IACUC) protocols .
Table 1 : Common Models for this compound Testing
| Model Type | Application | Key Metrics |
|---|---|---|
| HEK293 Cells | Receptor binding affinity | IC50, Ki values |
| Sprague-Dawley Rats | Bioavailability, half-life (t½) | Plasma concentration curves |
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s mechanism of action across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., assay variability, dosing regimens). Perform meta-analysis with random-effects models to quantify heterogeneity . Validate hypotheses through knock-in/knockout animal models or CRISPR-edited cell lines to isolate pathways .
Q. What computational strategies optimize this compound’s pharmacokinetic parameters for CNS penetration?
- Methodological Answer : Employ molecular dynamics simulations to predict blood-brain barrier (BBB) permeability. Use quantitative structure-activity relationship (QSAR) models to modify substituents enhancing logP values (optimal range: 2–3) . Validate predictions using in situ perfusion assays in rodents.
Q. How should cross-disciplinary teams integrate omics data to elucidate this compound’s polypharmacology?
- Methodological Answer : Apply multi-omics integration (transcriptomics, proteomics) with pathway enrichment tools (e.g., DAVID, STRING). Use Bayesian networks to identify synergistic targets and mitigate off-effects. Share raw data via platforms like MetaboLights to enable replication .
Table 2 : Statistical Tools for Data Contradiction Analysis
| Tool | Application | Reference |
|---|---|---|
| Cochrane’s Q Test | Assess heterogeneity in meta-analysis | |
| Tukey’s HSD | Post-hoc comparisons of group means |
Methodological Best Practices
Q. What validation criteria ensure robustness in this compound’s preclinical data?
- Answer : Follow the "3Rs" (Replacement, Reduction, Refinement) for animal studies. Use power analysis to determine sample sizes (α=0.05, β=0.2) and pre-register protocols on Open Science Framework to reduce bias . For in vitro work, include positive/negative controls and report coefficient of variation (CV) for technical replicates .
Q. How can researchers address ethical limitations in this compound’s clinical translation?
- Answer : Design Phase I trials with adaptive dosing and independent Data Safety Monitoring Boards (DSMBs). Use GRADE criteria to evaluate evidence quality and disclose conflicts of interest in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
